molecular formula C19H23NO B188034 3-[(Diphenylmethoxy)methyl]piperidine CAS No. 136647-20-6

3-[(Diphenylmethoxy)methyl]piperidine

Cat. No. B188034
M. Wt: 281.4 g/mol
InChI Key: RFAADNHELHYGFE-UHFFFAOYSA-N
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Patent
US05344835

Procedure details

Trifluoroacetic acid (20 ml) was added cautiously to a vigorously stirred solution of piperidine-3-methanol (5.75 g, 50 mmol) in dichloromethane (20 ml) and the mixture treated with benzhydrol (9.2 g, 50 mmol) portionwise over 5 minutes, stirred at room temperature for 2 hours and evaporated. The residue was dissolved in dioxane (50 ml) and the solution treated with 4M aqueous sodium hydroxide solution (100 ml), stirred at room temperature for 2 hours, diluted with ether and water and the layers separated. The organic layer was washed with water and extracted into 2M hydrochloric acid. The acidic extract was washed with ether, basified with solid sodium carbonate, extracted into ether, washed with water, dried over magnesium sulphate and evaporated to give the title compound (4.31 g) as a pale yellow oil which was characterised by its 1H-NMR spectrum.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[NH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][OH:15])[CH2:9]1.[CH:16](O)([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>ClCCl>[C:17]1([CH:16]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[O:15][CH2:14][CH:10]2[CH2:11][CH2:12][CH2:13][NH:8][CH2:9]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5.75 g
Type
reactant
Smiles
N1CC(CCC1)CO
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dioxane (50 ml)
ADDITION
Type
ADDITION
Details
the solution treated with 4M aqueous sodium hydroxide solution (100 ml)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
diluted with ether and water
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer was washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted into 2M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The acidic extract
WASH
Type
WASH
Details
was washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(OCC1CNCCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.31 g
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.